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Compound of Interest

Compound Name: Bromine nitrate

Cat. No.: B14655920 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical

properties of bromine mononitrate (BrONO₂) with a specific focus on its characteristics at low

temperatures. It includes key quantitative data, detailed experimental and computational

methodologies, and a visualization of its primary synthesis pathways.

Introduction
Bromine mononitrate (BrONO₂), an inorganic compound derived from bromine and nitric acid,

is a highly reactive and unstable substance of significant interest in atmospheric chemistry.[1]

Its role in tropospheric and stratospheric processes, particularly its heterogeneous chemistry on

aerosols at low temperatures, necessitates a thorough understanding of its fundamental

physical properties.[2][3][4] The compound is an unstable yellow liquid that readily decomposes

at temperatures above 0 °C, making its synthesis and characterization challenging and

primarily confined to controlled laboratory settings at low temperatures.[1] This guide

synthesizes available data on its structural, spectroscopic, and thermodynamic properties

under these conditions.
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Bromine mononitrate is characterized as a yellow liquid with a melting point of -42 °C.[1] It is

noted to be soluble in trichlorofluoromethane and carbon tetrachloride.[1] Due to its thermal

instability, it decomposes above 0 °C.[1]

Tabulated Physical Data
The following tables summarize the key quantitative physical data for BrONO₂.

Table 1: General Physical Properties

Property Value Notes Source(s)

Chemical Formula BrNO₃ - [1][5]

Molar Mass 141.91 g/mol - [1]

Appearance Yellow liquid - [1]

Melting Point -42 °C (231 K) - [1]

Boiling Point Decomposes > 0 °C Thermally unstable. [1]

| Solubility | Soluble | In trichlorofluoromethane and CCl₄. |[1] |

Table 2: Crystallographic Data

Property Value Notes Source(s)

Crystal System Orthorhombic Predicted [6]

Space Group P2₁2₁2₁ Predicted [6]

Band Gap 2.21 eV Predicted [6]

| Formation Energy | -0.536 eV/atom | Predicted |[6] |

Table 3: Computed Molecular Geometry
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Parameter HF/3-21G MP3/6-31+G** Notes Source(s)

Bond Lengths

(Å)

Br - O 1.8356 1.8495
The Br-O bond is

notably long.

O - N 1.4373 1.4280 -

N - O (terminal 1) 1.2153 1.1994 -

N - O (terminal 2) 1.2191 1.1993 -

Bond Angles (°)

The molecule

has a planar

structure (Point

Group Cs).

| Br - O - N | Not specified | Not specified | A recent DFT study noted this angle is large.[7] | |

Table 4: Computed Vibrational Frequencies
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Mode
Symmetr
y

Frequenc
y (cm⁻¹)
(HF/3-
21G)

IR
Intensity
(km
mol⁻¹)
(HF/3-
21G)

Frequenc
y (cm⁻¹)
(MP3/6-
31+G**)

IR
Intensity
(km
mol⁻¹)
(MP3/6-
31+G**)

Source(s)

1 A' 1440 356.13 1862 436.83

2 A' 1234 372.90 1405 302.03

3 A' 977 131.33 882 294.44

4 A' 816 32.84 799 4.63

5 A' 687 7.02 675 28.00

6 A' 424 4.86 414 0.55

7 A' 236 1.62 228 0.49

8 A" 743 36.79 761 11.87

| 9 | A" | 101 | 1.23 | 131 | 0.17 | |

Table 5: Thermochemical and Ionization Data

Property Value Method Source(s)

Heat of Formation
(298.15 K)

10.1 kcal/mol

Predicted via
isodesmic
reactions
(CCSD(T)/TZ2P)

[7]

Appearance Energy

(NO₂⁺)
10.6 eV Photoionization (PI) [5]

| Appearance Energy (BrO⁺) | 11.62 eV | Photoionization (PI) |[5] |

Experimental and Computational Protocols
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The inherent instability of bromine mononitrate necessitates specialized low-temperature

techniques for its synthesis and characterization.

Synthesis Protocols
Two primary methods for the synthesis of bromine mononitrate have been reported:

Reaction of Silver Nitrate with Bromine: This method involves the reaction of silver nitrate

(AgNO₃) with an alcoholic solution of bromine (Br₂). The reaction yields bromine mononitrate

and a silver bromide (AgBr) precipitate.[1]

Reaction:Br₂ + AgNO₃ → BrNO₃ + AgBr

Reaction of Bromine Chloride with Chlorine Nitrate: This synthesis is performed at low

temperatures and involves reacting bromine chloride (BrCl) with chlorine nitrate (ClNO₃).

This produces bromine mononitrate and chlorine gas (Cl₂).[1]

Reaction:BrCl + ClNO₃ → BrNO₃ + Cl₂

Characterization Methodologies
Spectroscopic Analysis: The gas-phase vibrational spectrum of BrONO₂ has been

investigated experimentally.[7] Computationally, methods such as singles and doubles

coupled-cluster theory with a perturbational estimate of triple excitations (CCSD(T)) in

conjunction with a triple ζ double polarized (TZ2P) basis set have been used to determine its

equilibrium structure, harmonic vibrational frequencies, and infrared intensities.[7] Other

computational studies have employed Hartree-Fock (HF) and Møller-Plesset (MP3) theories

with various basis sets (e.g., 3-21G, 6-31+G**) to predict molecular geometry and vibrational

frequencies.

Heterogeneous Reactivity Studies: The uptake of BrONO₂ onto sulfuric acid solutions and

aerosols at low temperatures has been studied using laminar flow cylindrical reactors.[2][3]

In these experiments, a chemical ionization mass spectrometer (CIMS) is typically used for

the sensitive detection of reactants and products.[2][3]

Crystallography: The crystal structure has been predicted computationally, identifying the

space group as P2₁2₁2₁.[6] These predictions are available in resources like the Materials
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Project and are cross-referenced with the Inorganic Crystalline Structure Database (ICSD).

[6]

Visualizations
Synthesis Pathways of Bromine Mononitrate
The following diagram illustrates the two principal low-temperature synthesis routes for

producing bromine mononitrate.

Synthesis of Bromine Mononitrate (BrONO₂)

Pathway 1: From Bromine & Silver Nitrate Pathway 2: From Bromine Chloride & Chlorine Nitrate (Low Temp)
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Caption: Primary low-temperature synthesis routes for Bromine Mononitrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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